Butyl didecylphosphinate
Description
The evidence focuses on three butyl derivatives:
- Butyl Acrylate (CAS 141-32-2): A flammable liquid used in chemical synthesis, with significant hazards including skin/eye irritation and flammability .
- Butylcarbitol Acetate (C10H20O4): A high-boiling solvent used in paints, coatings, and cleaning agents, noted for its stability and low volatility .
- Butyl Acetate (CAS 123-86-4): A widely used ester with a fruity odor, employed as a solvent in coatings, inks, and adhesives .
Properties
CAS No. |
62230-99-3 |
|---|---|
Molecular Formula |
C24H51O2P |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
1-[butoxy(decyl)phosphoryl]decane |
InChI |
InChI=1S/C24H51O2P/c1-4-7-10-12-14-16-18-20-23-27(25,26-22-9-6-3)24-21-19-17-15-13-11-8-5-2/h4-24H2,1-3H3 |
InChI Key |
MIRCZHNNGSWTFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCP(=O)(CCCCCCCCCC)OCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl didecylphosphinate typically involves the reaction of butylphosphinic acid with didecyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification steps, such as distillation or recrystallization, are employed to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Butyl didecylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: Nucleophilic substitution reactions can replace the butyl or didecyl groups with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Butyl didecylphosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of flame retardants, plasticizers, and lubricants.
Mechanism of Action
The mechanism of action of butyl didecylphosphinate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzyme activity or disrupt cellular processes by binding to key proteins or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis of Butyl-Based Compounds
Table 1: Key Physical and Chemical Properties
Critical Differences and Functional Advantages
Volatility and Flammability :
- Butyl Acrylate and Butyl Acetate are highly flammable (Category 3), requiring stringent fire safety measures . Butylcarbitol Acetate’s higher flash point (105°C) makes it safer for high-temperature processes .
- Butyl Acetate’s low boiling point (126°C) limits its use in high-heat applications compared to Butylcarbitol Acetate (246.7°C).
Solvent Performance: Butylcarbitol Acetate’s Hansen solubility parameters (dispersion: 16.00, polarity: 4.10, hydrogen bonding: 8.20) make it effective for dissolving polar and non-polar compounds, unlike Butyl Acetate’s narrower solubility profile .
Regulatory Compliance :
- Butyl Acrylate is listed under multiple global chemical inventories (e.g., U.S. TSCA, Canada DSL) , whereas Butylcarbitol Acetate’s regulatory status is less documented.
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